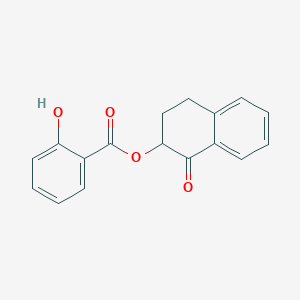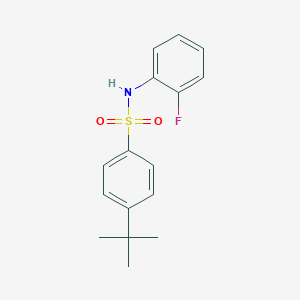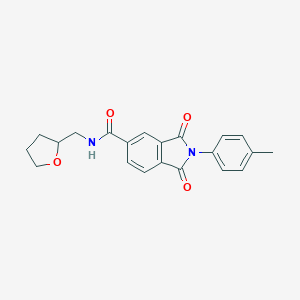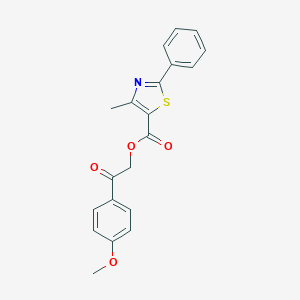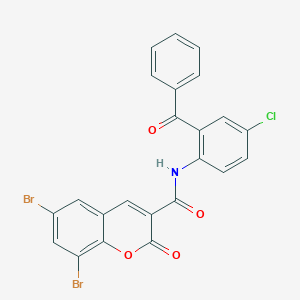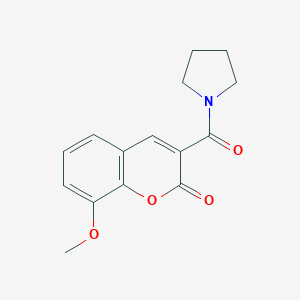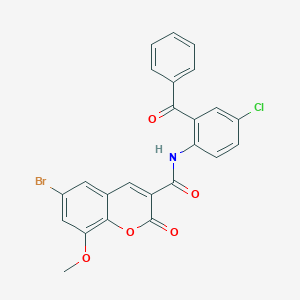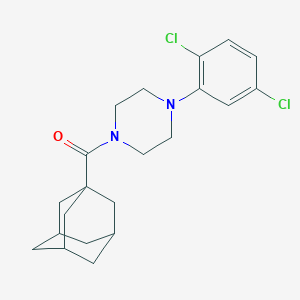![molecular formula C21H16Cl2O6S B288696 Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate, also known as DCMBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCMBS is a member of the benzoyl sulfonyl class of compounds, which have been shown to have a variety of biological activities.
Wirkmechanismus
Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate is believed to exert its biological effects by inhibiting the activity of several enzymes, including COX-2 and 5-LOX. These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are mediators of the inflammatory response. By inhibiting the activity of these enzymes, this compound may reduce inflammation and promote healing.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are mediators of the inflammatory response. This compound has also been shown to inhibit the activity of several enzymes involved in the inflammatory response, including COX-2 and 5-LOX. In addition, this compound has been shown to have anti-tumor and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate in lab experiments is its ability to inhibit the activity of several enzymes involved in the inflammatory response. This makes it a useful tool for studying the role of inflammation in various disease states. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate. One area of research is the development of more potent and selective inhibitors of COX-2 and 5-LOX. Another area of research is the investigation of the anti-tumor and anti-viral properties of this compound, and its potential use in cancer and viral therapies. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Synthesemethoden
Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate can be synthesized by the reaction of 4-hydroxybenzoic acid with benzyl chloride, followed by the reaction of the resulting benzyl 4-hydroxybenzoate with thionyl chloride. The final step involves the reaction of the resulting this compound with benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Eigenschaften
Molekularformel |
C21H16Cl2O6S |
|---|---|
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
benzyl 4-(3,4-dichloro-2-methoxyphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C21H16Cl2O6S/c1-27-20-18(12-11-17(22)19(20)23)30(25,26)29-16-9-7-15(8-10-16)21(24)28-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
InChI-Schlüssel |
WAOCYXGDXOBZOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



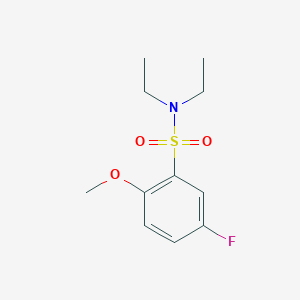
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)
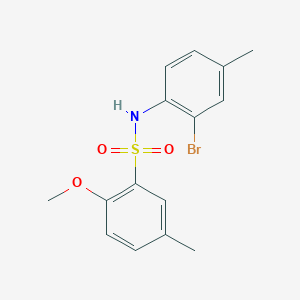
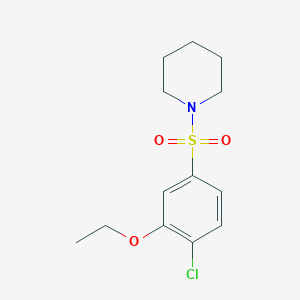
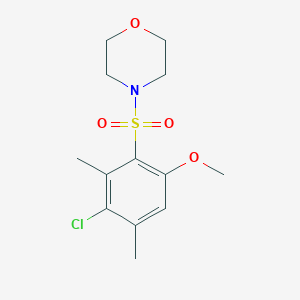
![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
